molecular formula C19H23NO3 B2490352 2,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]furan-3-carboxamide CAS No. 1206993-94-3

2,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]furan-3-carboxamide

Cat. No.: B2490352
CAS No.: 1206993-94-3
M. Wt: 313.397
InChI Key: WHZJAIQAONODKC-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]furan-3-carboxamide is a synthetic organic compound with a complex structure It contains a furan ring substituted with dimethyl groups and a carboxamide group linked to a phenyloxan moiety

Scientific Research Applications

2,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]furan-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: It could be explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the conditions under which it’s handled. Proper safety precautions should always be taken when handling complex organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]furan-3-carboxamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]furan-3-carboxamide involves its interaction with molecular targets and pathways within biological systems. This could include binding to specific receptors or enzymes, leading to modulation of cellular processes. The exact mechanism would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethylfuran: A simpler compound with a furan ring substituted with dimethyl groups.

    N-phenylfuran-3-carboxamide: A compound with a similar carboxamide group but different substituents on the furan ring.

Uniqueness

2,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]furan-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness can confer distinct chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

2,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-14-12-17(15(2)23-14)18(21)20-13-19(8-10-22-11-9-19)16-6-4-3-5-7-16/h3-7,12H,8-11,13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZJAIQAONODKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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